Cas no 201937-22-6 (6-Methoxynicotinimidamide hydrochloride)
6-Methoxynicotinimidamide hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 6-Methoxynicotinimidamide hydrochloride
- 6-methoxypyridine-3-carboximidamide,hydrochloride
- 6-METHOXYNICOTINIMIDAMIDE HCL
- 6-methoxypyridine-3-carboximidamide hydrochloride
- 6-METHOXYNICOTINIMIDAMIDE, HCL
- MB05831
- AX8109565
- AB0023245
- W4265
- AM20061873
- ST24029807
- 6-methoxypyridine-3-carboximidamide;hydrochloride
- 3-Pyridinecarboximidamide, 6-methoxy-, hydr
- DS-1414
- SY107691
- AKOS008107892
- CS-0150223
- DTXSID30672557
- 3-Pyridinecarboximidamide, 6-methoxy-, hydrochloride (1:1)
- DB-307126
- SCHEMBL23906967
- 6-Methoxypyridine-3-carboximidamide--hydrogen chloride (1/1)
- MFCD08234869
- EN300-45304
- 201937-22-6
- Z594272030
-
- MDL: MFCD08234869
- Inchi: 1S/C7H9N3O.ClH/c1-11-6-3-2-5(4-10-6)7(8)9;/h2-4H,1H3,(H3,8,9);1H
- InChI Key: ZADOHHNYDKHRML-UHFFFAOYSA-N
- SMILES: Cl.O(C)C1C=CC(C(=N)N)=CN=1
Computed Properties
- Exact Mass: 187.05100
- Monoisotopic Mass: 187.051
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 149
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 72
Experimental Properties
- PSA: 71.99000
- LogP: 1.97630
6-Methoxynicotinimidamide hydrochloride Security Information
- Signal Word:Warning
- Hazard Statement: H302+H312+H332-H315-H319-H335
- Warning Statement: P261-P280-P305+P351+P338
- Storage Condition:Inert atmosphere,Room Temperature
6-Methoxynicotinimidamide hydrochloride Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Methoxynicotinimidamide hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 079863-250mg |
6-Methoxynicotinimidamide hydrochloride |
201937-22-6 | 95% | 250mg |
£54.00 | 2022-03-01 | |
| Fluorochem | 079863-1g |
6-Methoxynicotinimidamide hydrochloride |
201937-22-6 | 95% | 1g |
£130.00 | 2022-03-01 | |
| Fluorochem | 079863-5g |
6-Methoxynicotinimidamide hydrochloride |
201937-22-6 | 95% | 5g |
£395.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SL170-25mg |
6-Methoxynicotinimidamide hydrochloride |
201937-22-6 | 95+% | 25mg |
134CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SL170-100mg |
6-Methoxynicotinimidamide hydrochloride |
201937-22-6 | 95+% | 100mg |
337CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SL170-250mg |
6-Methoxynicotinimidamide hydrochloride |
201937-22-6 | 95+% | 250mg |
708CNY | 2021-05-08 | |
| Chemenu | CM176984-5g |
6-Methoxynicotinimidamide hydrochloride |
201937-22-6 | 95% | 5g |
$447 | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SL170-200mg |
6-Methoxynicotinimidamide hydrochloride |
201937-22-6 | 95+% | 200mg |
460.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SL170-50mg |
6-Methoxynicotinimidamide hydrochloride |
201937-22-6 | 95+% | 50mg |
170.0CNY | 2021-08-04 | |
| TRC | M266640-25mg |
6-Methoxynicotinimidamide hydrochloride |
201937-22-6 | 25mg |
$ 50.00 | 2022-06-04 |
6-Methoxynicotinimidamide hydrochloride Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Additional information on 6-Methoxynicotinimidamide hydrochloride
Introduction to 6-Methoxynicotinimidamide hydrochloride (CAS No. 201937-22-6)
6-Methoxynicotinimidamide hydrochloride, identified by its Chemical Abstracts Service (CAS) number 201937-22-6, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of nicotinamide derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural modification involving the introduction of a methoxy group and an imidamide moiety enhances its pharmacological profile, making it a promising candidate for further investigation.
The hydrochloride salt form of this compound is particularly noteworthy, as it improves solubility and stability, which are critical factors for pharmaceutical formulations. These properties facilitate its use in various experimental and clinical settings, ensuring consistent and reliable outcomes in drug testing and development processes.
In recent years, there has been a growing interest in nicotinamide-based compounds due to their involvement in numerous biological pathways. 6-Methoxynicotinimidamide hydrochloride has been studied for its potential role in modulating enzyme activities and signaling pathways that are relevant to metabolic disorders, inflammation, and neurodegenerative diseases. Preliminary research suggests that this compound may exhibit inhibitory effects on certain enzymes, thereby influencing cellular processes that are associated with these conditions.
One of the most compelling aspects of 6-Methoxynicotinimidamide hydrochloride is its structural similarity to known bioactive molecules. This similarity allows researchers to leverage existing knowledge about related compounds while exploring new therapeutic possibilities. The methoxy group at the 6-position of the nicotinamide ring introduces additional interactions with biological targets, potentially enhancing binding affinity and selectivity. These features make it an attractive scaffold for designing novel drugs with improved efficacy and reduced side effects.
Recent advancements in computational chemistry have enabled more efficient screening of compounds like 6-Methoxynicotinimidamide hydrochloride. Molecular docking studies have been conducted to predict its interactions with various protein targets, providing insights into its mechanism of action. These studies have highlighted potential applications in areas such as diabetes management, where modulation of nicotinamide-related pathways has shown promise.
The pharmaceutical industry has been particularly interested in developing new treatments for metabolic diseases, and 6-Methoxynicotinimidamide hydrochloride has emerged as a compound of interest in this context. Its ability to interact with key enzymes involved in glucose metabolism suggests that it could be used to develop drugs that help regulate blood sugar levels. Additionally, its anti-inflammatory properties make it a candidate for addressing chronic inflammatory conditions, which are often associated with metabolic disorders.
In clinical trials, early-stage studies have demonstrated the safety and tolerability of 6-Methoxynicotinimidamide hydrochloride when administered at appropriate doses. These trials have also provided preliminary data on its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) characteristics. Understanding these parameters is crucial for optimizing dosing regimens and ensuring therapeutic efficacy.
The development of novel pharmaceuticals relies heavily on the availability of high-quality chemical compounds like 6-Methoxynicotinimidamide hydrochloride. Its synthesis involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have made it possible to produce this compound on a larger scale, facilitating further research and development efforts.
One of the key challenges in drug development is identifying compounds that can effectively cross biological barriers such as cell membranes or blood-brain barriers. The structural features of 6-Methoxynicotinimidamide hydrochloride, including its cationic nature due to the hydrochloride salt form, may enhance its ability to penetrate these barriers, improving bioavailability and therapeutic effectiveness.
The role of nicotinamide derivatives in disease treatment continues to be an area of active research. Compounds like 6-Methoxynicotinimidamide hydrochloride offer a unique combination of structural elements that can be tailored to target specific disease mechanisms. This flexibility makes them valuable tools for developing personalized medicine approaches, where treatments are designed based on individual patient profiles.
Future research directions may include exploring the potential synergistic effects of combining 6-Methoxynicotinimidamide hydrochloride with other therapeutic agents. Such combinations could enhance treatment outcomes by targeting multiple pathways simultaneously or by reducing the required dosage of each individual drug, thereby minimizing side effects.
The growing body of evidence supporting the bioactivity of 6-Methoxynicotinimidamide hydrochloride underscores its significance as a pharmaceutical lead compound. Continued investigation into its mechanisms of action and therapeutic potential will likely uncover new applications across various medical disciplines. As research progresses, this compound may play a vital role in addressing some of the most pressing health challenges faced today.
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